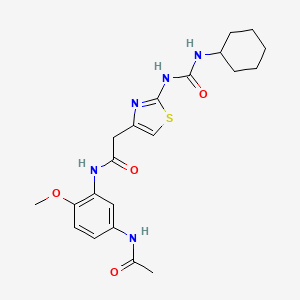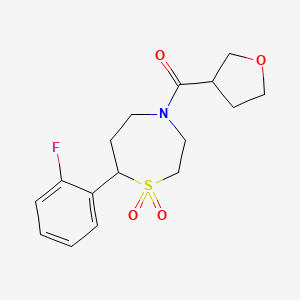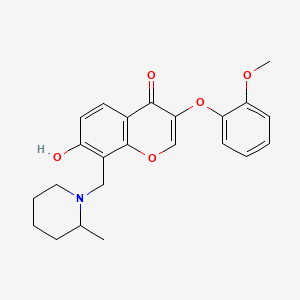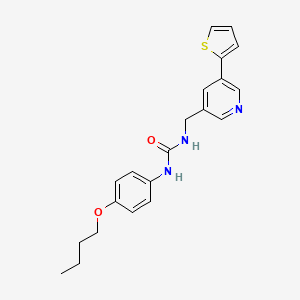
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a urea derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Catalytic Protodeboronation
This compound can be utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable in organic synthesis for creating complex molecules .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a widely-used reaction in organic chemistry for forming carbon-carbon bonds. The compound could serve as a precursor or intermediate in the synthesis of boronic esters, which are essential for this coupling process .
Organoboron Building Blocks
Organoboron compounds are crucial in organic synthesis. This compound could potentially be a stable building block due to its structural features, leading to a broad range of functional group transformations .
Synthetic Applications
Considering its stability and reactivity, this compound may be used in various synthetic applications, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .
Borylation Approaches
Different borylation methods are essential to access boron-containing building blocks. This compound might be involved in innovative borylation approaches, including asymmetric hydroboration reactions .
Air and Moisture Stability
The stability of organoboranes is a significant concern in synthetic chemistry. The compound could offer improved air and moisture stability, which is advantageous for long-term applications and storage .
Radical Chemistry
The compound could be used in radical chemistry approaches, particularly in radical chain reactions for the protodeboronation of boronic esters, expanding the scope of radical transformations .
Formal Total Synthesis
This compound might be a key intermediate in the formal total synthesis of complex organic molecules, such as natural products and pharmaceuticals, due to its versatile reactivity profile .
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-10-26-19-8-6-18(7-9-19)24-21(25)23-14-16-12-17(15-22-13-16)20-5-4-11-27-20/h4-9,11-13,15H,2-3,10,14H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHWMDQBFILAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


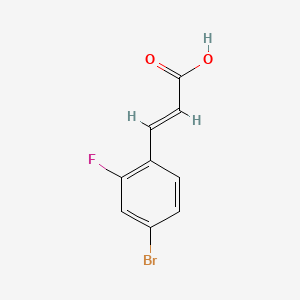

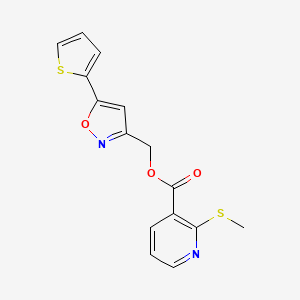
![2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
![7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2856260.png)


